molecular formula C19H24O4 B12521964 1,2-Bis(2-methoxyphenyl)pentane-1,5-diol

1,2-Bis(2-methoxyphenyl)pentane-1,5-diol

Cat. No.: B12521964
M. Wt: 316.4 g/mol
InChI Key: HQCMJVBZTNVFBP-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)pentane-1,5-diol is an organic compound with the molecular formula C19H24O4 It is characterized by the presence of two methoxyphenyl groups attached to a pentane-1,5-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methoxyphenyl)pentane-1,5-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and pentane-1,5-diol.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with pentane-1,5-diol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)pentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

1,2-Bis(2-methoxyphenyl)pentane-1,5-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methoxyphenyl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with a different backbone.

    1,5-Pentanediol: Lacks the methoxyphenyl groups, making it less complex.

Uniqueness

1,2-Bis(2-methoxyphenyl)pentane-1,5-diol is unique due to the presence of two methoxyphenyl groups, which confer specific chemical properties and potential biological activities not found in simpler compounds like 1,5-pentanediol.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

1,2-bis(2-methoxyphenyl)pentane-1,5-diol

InChI

InChI=1S/C19H24O4/c1-22-17-11-5-3-8-14(17)15(10-7-13-20)19(21)16-9-4-6-12-18(16)23-2/h3-6,8-9,11-12,15,19-21H,7,10,13H2,1-2H3

InChI Key

HQCMJVBZTNVFBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCCO)C(C2=CC=CC=C2OC)O

Origin of Product

United States

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